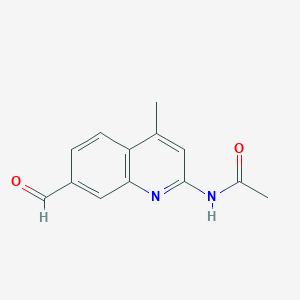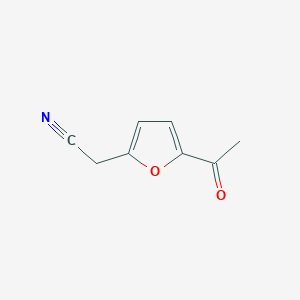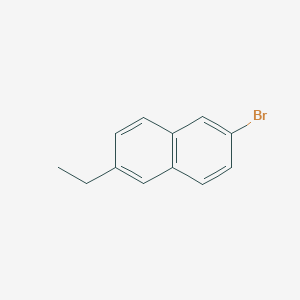
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with 2-chloroprop-2-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration, would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with lower oxidation states.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways. The sulfur and nitrogen atoms in the thiomorpholine ring play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Thiomorpholine-3-carboxylic acid: A simpler derivative without the 2-chloroprop-2-en-1-yl group.
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide: A related compound with a different substituent and oxidation state.
Uniqueness
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of the 2-chloroprop-2-en-1-yl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other thiomorpholine derivatives may not be as effective.
属性
分子式 |
C8H12ClNO2S |
|---|---|
分子量 |
221.71 g/mol |
IUPAC 名称 |
4-(2-chloroprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO2S/c1-6(9)4-10-2-3-13-5-7(10)8(11)12/h7H,1-5H2,(H,11,12) |
InChI 键 |
YAJGYEJOLYKJTI-UHFFFAOYSA-N |
规范 SMILES |
C=C(CN1CCSCC1C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
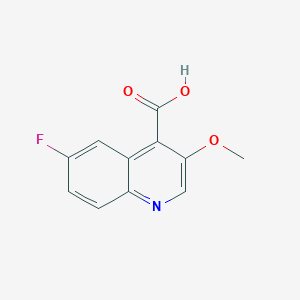

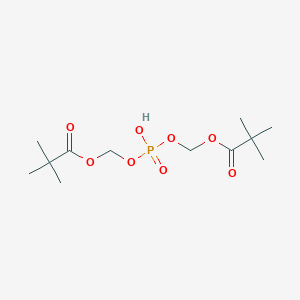
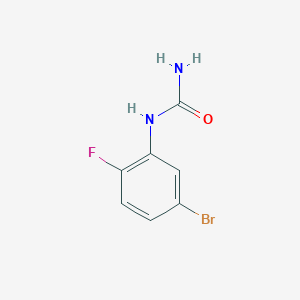
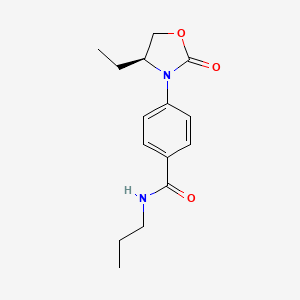
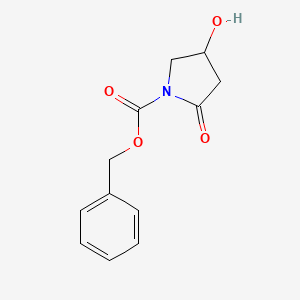

![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
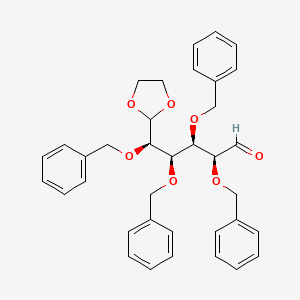
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
